molecular formula C11H14BrNO2 B1275859 Ethyl 2-amino-5-bromo-3-ethylbenzoate CAS No. 34921-62-5

Ethyl 2-amino-5-bromo-3-ethylbenzoate

Cat. No. B1275859
CAS RN: 34921-62-5
M. Wt: 272.14 g/mol
InChI Key: SAFXLTVQYJESOM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-bromo-3-ethylbenzoate is a compound that is closely related to various research studies focusing on the synthesis, molecular structure, and chemical properties of substituted benzoates. Although the exact compound is not directly studied in the provided papers, insights can be drawn from similar compounds that have been analyzed.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple benzoic acid derivatives. For instance, ethyl 4-amino-3,5-dibromobenzoate was synthesized through diazotization and reductive deamination in ethyl acetate medium, with a high yield of 94% under optimal conditions . Similarly, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate was synthesized and identified as a potent acetylcholinesterase inhibitor, suggesting that substituted benzoates can be of pharmacological interest .

Molecular Structure Analysis

The molecular structure and vibrational spectra of related compounds have been extensively studied using techniques such as FT-IR, FT-Raman, and single-crystal X-ray diffraction. For example, the molecular conformation and vibrational analysis of 2-amino-5-bromobenzoic acid were presented using both experimental techniques and density functional theory (DFT) calculations . The study of 2-amino-5-bromo-benzoic acid methyl ester also provided insights into the molecular structure, vibrational wave numbers, and hydrogen bond formation using DFT and NBO calculations .

Chemical Reactions Analysis

The chemical reactivity of substituted benzoates can be diverse. For instance, the nucleophilic substitution reaction of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole led to various substituted derivatives, showcasing the reactivity of bromo-substituted compounds . The synthesis of ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate and its subsequent reactions to form fused pyrimidin-4-ones also demonstrate the potential for complex chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzoates, such as enthalpies of formation, vaporization, and intramolecular interactions, have been determined through calorimetric experiments and computational methods . The electronic properties, such as HOMO-LUMO energies, dipole moments, and hyperpolarizability, have been calculated to understand the charge transfer within these molecules .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Ethyl 2-amino-5-bromo-3-ethylbenzoate and similar compounds are frequently used as intermediates in the synthesis of various heterocyclic compounds. For instance, a study described the synthesis of imidazo[2,1-b]benzothiazole and imidazo[2,1-b]thiazole derivatives using 2-aminobenzothiazoles and 2-aminothiazoles reacting with ethyl 3-bromo-4-oxopentanoate (Abignente et al., 1987).
  • The compound also finds use in preparing 1-amino-2,4-imidazolidinedione derivatives, which are significant in medicinal chemistry (Milcent et al., 1991).

Pharmaceutical Research

  • Ethyl 2-amino-5-bromo-3-ethylbenzoate derivatives are explored in the field of pharmaceutical research for their potential therapeutic properties. One notable example is the study of ITH4012, a novel acetylcholinesterase inhibitor with neuroprotective properties, synthesized from a related compound (Orozco et al., 2004).

Material Science and Photodynamic Therapy

  • The compound is used in synthesizing new benzenesulfonamide derivatives for applications in material science, as illustrated by a study that synthesized new zinc phthalocyanines with high singlet oxygen quantum yields, which are crucial for photodynamic therapy applications (Pişkin et al., 2020).

Synthesis of Novel Heterocyclic Compounds

  • Ethyl 2-amino-5-bromo-3-ethylbenzoate is instrumental in the synthesis of novel heterocyclic compounds. For example, its derivatives have been utilized in the synthesis of new 1,2,3-triazole, amic acids, imides, and isoimides for exploring their biological activity (Al-Majidi & Saeed, 2013).

properties

IUPAC Name

ethyl 2-amino-5-bromo-3-ethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-3-7-5-8(12)6-9(10(7)13)11(14)15-4-2/h5-6H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFXLTVQYJESOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)Br)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288452
Record name Ethyl 2-amino-5-bromo-3-ethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-bromo-3-ethylbenzoate

CAS RN

34921-62-5
Record name Ethyl 2-amino-5-bromo-3-ethylbenzoate
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Record name Ethyl 2-amino-5-bromo-3-ethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-5-bromo-3-ethylbenzoate
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